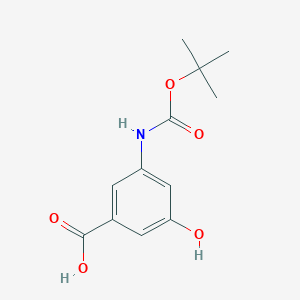

3-(N-Boc-amino)-5-hydroxybenzoic Acid

Vue d'ensemble

Description

3-(N-Boc-amino)-5-hydroxybenzoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a hydroxyl group on a benzoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-amino)-5-hydroxybenzoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc group is added to the amino group through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(N-Boc-amino)-5-hydroxybenzoic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

3-(N-Boc-amino)-5-hydroxybenzoic acid serves as a crucial intermediate in synthesizing biologically active compounds, particularly β-amino acids. These compounds are vital for developing peptidomimetics due to their enhanced stability against enzymatic degradation, which allows for improved oral bioavailability.

Case Study: Synthesis of β-Amino Acids

A recent study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β-amino acid methyl esters from α-amino acids. The process utilized inexpensive and non-toxic reagents, avoiding hazardous methods like Arndt–Eistert homologation. The resulting β-amino acids exhibited significant biological activity, as evidenced by their application in the formal synthesis of sedum alkaloids .

Table 1: Yield of N-Boc-β-Amino Acid Methyl Esters

| Starting Material | Yield (%) |

|---|---|

| α-Amino Acid 1 | 85 |

| α-Amino Acid 2 | 90 |

| α-Amino Acid 3 | 80 |

Enzyme Inhibition Studies

The compound has been explored for its potential as an inhibitor of enzymes associated with cancer progression. For instance, modifications of salicylic acid derivatives, including this compound, have shown promise in inhibiting the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in tumor growth.

Case Study: STAT3 Inhibition

Research indicated that substituting phosphotyrosine mimicking groups with derivatives like this compound can enhance the inhibitory activity against STAT3. This modification led to improved drug-like qualities and demonstrated antitumor effects in mouse models .

Table 2: Inhibition Potency of Modified Compounds

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Original Compound | 25 | Moderate |

| Modified with Boc | 10 | High |

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its properties as a film former and rheology modifier. Its incorporation into formulations can enhance skin hydration and improve product stability.

Case Study: Formulation Development

A study focused on developing topical formulations incorporating this compound revealed significant improvements in sensory properties and moisturizing effects. The experimental design identified optimal concentrations that enhanced the consistency index and overall user satisfaction .

Table 3: Effects of Formulation Components

| Component | Effect on Consistency Index | Moisturizing Effect |

|---|---|---|

| This compound | Significant | High |

| Soy Lecithin | Moderate | Moderate |

| Cetearyl Alcohol | Low | High |

Mécanisme D'action

The mechanism of action of 3-(N-Boc-amino)-5-hydroxybenzoic Acid primarily involves the protective Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyl group.

tert-Butyl 4-ethynylbenzylcarbamate: Contains an ethynyl group instead of a hydroxyl group.

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Contains a methyl ester group instead of a hydroxyl group.

Uniqueness

3-(N-Boc-amino)-5-hydroxybenzoic Acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group on the benzoic acid backbone. This combination allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis.

Activité Biologique

3-(N-Boc-amino)-5-hydroxybenzoic acid (CAS No. 232595-59-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of hydroxybenzoic acid, characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group at the nitrogen position. This structural modification enhances its stability and solubility, making it suitable for various biological applications.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Similar compounds have been shown to:

- Inhibit Enzymatic Activity : It can inhibit enzymes such as dihydroorotase and DNA gyrase, crucial for nucleotide synthesis and DNA replication, respectively.

- Modulate Signaling Pathways : The compound may influence cell signaling pathways through interactions with tyrosine kinase, potentially affecting cellular proliferation and metabolism.

Antimicrobial Activity

Research has indicated that hydroxybenzoic acid derivatives exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant fungicidal activity against various phytopathogenic fungi. The structure-activity relationship (SAR) suggests that modifications at the hydroxyl or amino groups can enhance antifungal efficacy .

Anticancer Potential

The compound's ability to inhibit key enzymes involved in cell proliferation has led to investigations into its anticancer properties. In vitro studies have shown that similar hydroxybenzoic acid derivatives can induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for tumor growth .

Research Findings and Case Studies

A summary of notable studies exploring the biological activity of this compound and related compounds is presented below.

Propriétés

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232595-59-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.